molecular formula C35H34N2O7S B12639308 C35H34N2O7S

C35H34N2O7S

Cat. No.: B12639308
M. Wt: 626.7 g/mol
InChI Key: LRPWHLJXOHOGOK-MUUNZHRXSA-N
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Description

The compound with the molecular formula C35H34N2O7S is a complex organic molecule This compound is known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C35H34N2O7S typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:

    Condensation Reactions: Initial steps often involve the condensation of aromatic aldehydes with amines to form Schiff bases.

    Cyclization Reactions: These intermediates may undergo cyclization under acidic or basic conditions to form the core structure of the compound.

    Functional Group Modifications: Further modifications, such as sulfonation or esterification, are carried out to introduce the desired functional groups.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

C35H34N2O7S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

C35H34N2O7S: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C35H34N2O7S involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

C35H34N2O7S: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures may include those with analogous functional groups or core structures.

    Uniqueness: The unique combination of functional groups in

Properties

Molecular Formula

C35H34N2O7S

Molecular Weight

626.7 g/mol

IUPAC Name

4-[[(2S)-3-benzylsulfanyl-2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]propanoyl]amino]butanoic acid

InChI

InChI=1S/C35H34N2O7S/c1-21-25-16-27-30(43-22(2)33(27)24-12-7-4-8-13-24)18-29(25)44-35(42)26(21)17-31(38)37-28(34(41)36-15-9-14-32(39)40)20-45-19-23-10-5-3-6-11-23/h3-8,10-13,16,18,28H,9,14-15,17,19-20H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t28-/m1/s1

InChI Key

LRPWHLJXOHOGOK-MUUNZHRXSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O

Origin of Product

United States

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